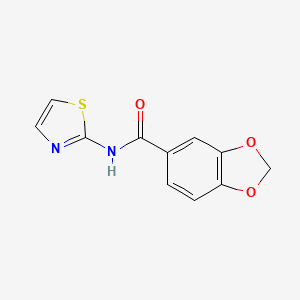![molecular formula C16H18N2O3S B5590525 [3-[(4-Tert-butyl-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate](/img/structure/B5590525.png)
[3-[(4-Tert-butyl-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[(4-Tert-butyl-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate is an organic compound that features a thiazole ring, a carbamoyl group, and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(4-Tert-butyl-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate typically involves the reaction of 4-tert-butyl-1,3-thiazole-2-amine with 3-isocyanatophenyl acetate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or distillation techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[3-[(4-Tert-butyl-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The acetate ester can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alcohols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Different esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-[(4-Tert-butyl-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its thiazole ring is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of [3-[(4-Tert-butyl-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites, inhibiting their activity. The carbamoyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity. These interactions can modulate various biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar ester functionalities.
Knoevenagel Condensation Products: Compounds formed through Knoevenagel condensation reactions, often used in organic synthesis.
Uniqueness
[3-[(4-Tert-butyl-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate is unique due to its combination of a thiazole ring, carbamoyl group, and acetate ester. This combination provides a distinct set of chemical and biological properties, making it versatile for various applications.
Eigenschaften
IUPAC Name |
[3-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-10(19)21-12-7-5-6-11(8-12)14(20)18-15-17-13(9-22-15)16(2,3)4/h5-9H,1-4H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZCIBMTWODRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,3-dimethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5590456.png)

![4-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5590460.png)
![2-[2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-imidazol-5-yl]phenol](/img/structure/B5590463.png)
![10-(4-isopropylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5590468.png)
![2-[benzyl(tert-butyl)amino]-1-[(3-methyl-4-nitrophenoxy)methyl]ethyl 2-furoate](/img/structure/B5590472.png)
![3-(3-chloro-1H-1,2,4-triazol-5-yl)-N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}propanamide](/img/structure/B5590473.png)

![N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5590482.png)
![8-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-3-chromanecarboxamide](/img/structure/B5590486.png)
![2-benzyl-9-(6-ethyl-2-methylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5590492.png)

![3-methyl-2-thiophenecarbaldehyde [(3-methyl-2-thienyl)methylene]hydrazone](/img/structure/B5590494.png)

